1-(4-(2-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-18-7-3-5-9-22(18)29-26(32)23-16-30(17-27-23)15-19-11-13-20(14-12-19)28-25(31)21-8-4-6-10-24(21)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRIXEITXCRLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features an imidazole core, which is known for its role in various biological systems. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its interaction with cellular pathways involved in cancer progression. Key mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, it may disrupt microtubule dynamics, which is crucial for mitosis. This mechanism has been associated with inducing apoptosis in cancer cells .
- Histone Deacetylase Inhibition : The benzamide moiety suggests potential activity as a histone deacetylase (HDAC) inhibitor, which can alter gene expression related to cell cycle and apoptosis .
- Immune Modulation : Recent studies indicate that imidazole derivatives can modulate immune checkpoint pathways, enhancing the efficacy of existing chemotherapeutics like cisplatin .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.052 | Induces G2/M phase arrest and apoptosis |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.074 | Microtubule destabilization |
| HeLa (Cervical Cancer) | 0.060 | Apoptosis induction |
These results indicate significant potency against breast cancer cell lines, suggesting a targeted approach for therapy.
Case Studies
- Combination Therapy with Cisplatin : In a recent study, the compound was evaluated alongside cisplatin in murine models. Results showed that it enhanced T-cell infiltration in tumors and reduced PD-L1 expression, indicating a potential role as an immunotherapeutic agent .
- Structural Analog Evaluation : A study comparing various imidazole derivatives highlighted that modifications to the benzamide group significantly influenced antiproliferative activity and selectivity towards cancer cells versus normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their implications:
Key Takeaways
Substituent Effects :
- Electron-donating groups (e.g., methoxy) enhance solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro).
- Bulky substituents (e.g., cyclohexyl) improve target specificity but may hinder pharmacokinetics.
Structural Flexibility :
- Replacing imidazole with benzimidazole () or adding hydrazinecarboxamide () diversifies biological activity but complicates synthesis.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how is purity validated?
The compound can be synthesized via multi-step protocols involving condensation, hydrazine hydrate treatment, and aromatic aldehyde/ketone coupling. Key intermediates like benzimidazole-thiol derivatives are prepared using o-phenylenediamine, KOH, and CS₂. Purity is validated via:
- Elemental analysis (deviations ≤ ±0.4% from theoretical values) .
- Spectroscopy : IR (e.g., C=O stretch at ~1632 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ7.22–7.72), and ESI-MS .
- Reaction optimization may include microwave-assisted synthesis (e.g., 53–86% yields using K₂CO₃) .
Q. Which spectroscopic methods are critical for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., N-H at ~3464 cm⁻¹, C=O at ~1632 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons and exchangeable NH groups (δ12.12 for NHC=O), while ¹³C NMR confirms aromatic carbons (δ151.93 for N=C-N) .
- Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 433.9) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
- Cytotoxicity assays : MTT or SRB protocols for antiproliferative screening .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or receptor binding) .
Q. How does elemental analysis confirm molecular formula accuracy?
Elemental analysis (C, H, N, S) ensures synthesized batches match theoretical compositions. Deviations >0.4% indicate impurities or incomplete reactions, necessitating purification (e.g., column chromatography) .
Advanced Research Questions
Q. How can reaction yields for the benzimidazole core be optimized?
- Catalytic optimization : Use K₂CO₃ in polar aprotic solvents (e.g., DMF) under microwave irradiation to enhance efficiency (yields up to 86%) .
- Substituent effects : Electron-withdrawing groups on aryl aldehydes improve cyclization rates .
- Purification strategies : Gradient HPLC or recrystallization from ethanol/water .
Q. What strategies resolve discrepancies in NMR or mass spectrometry data?
- Dynamic NMR : Resolves tautomerism or conformational exchange in imidazole derivatives .
- High-resolution MS (HRMS) : Distinguishes isobaric impurities (e.g., exact mass matching within 5 ppm) .
- X-ray crystallography : Provides unambiguous structural confirmation (e.g., SHELXL refinement) .
Q. How do molecular docking studies predict neurological target interactions?
- Target selection : Focus on receptors like mGlu2 (metabotropic glutamate) or histaminergic pathways .
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) .
Q. What challenges arise in establishing structure-activity relationships (SAR)?
- Steric effects : o-Tolyl substituents may hinder target binding, requiring substituent scanning .
- Electron distribution : Methoxy groups alter electron density, affecting receptor affinity (e.g., logP optimization) .
- Metabolic stability : In vitro microsomal assays (e.g., CYP450 inhibition) guide derivative prioritization .
Q. Which crystallographic techniques determine 3D conformation?
Q. How do in vivo models assess pharmacokinetics and toxicity?
- Rodent models : Forced-swim (antidepressant activity) and marble-burying (anxiolytic) tests .
- PK studies : Plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .
- Toxicology : Histamine metabolite analysis (e.g., tele-methylhistamine in CSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
